molecular formula C15H19NO2 B11865306 1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B11865306
M. Wt: 245.32 g/mol
InChI Key: CPFXZNFQSHAFJC-UHFFFAOYSA-N
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Description

1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve high yields . Industrial production methods may involve optimizing these reactions for scale, ensuring purity, and minimizing by-products.

Chemical Reactions Analysis

1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. Indole derivatives often act as receptor agonists or inhibitors, modulating biological pathways. For instance, indole-3-carbaldehyde acts as an agonist at the aryl hydrocarbon receptor, influencing immune responses . The specific pathways and targets for this compound would depend on its structural modifications and the biological context.

Comparison with Similar Compounds

1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological properties, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

5-methoxy-2-methyl-1-(2-methylpropyl)indole-3-carbaldehyde

InChI

InChI=1S/C15H19NO2/c1-10(2)8-16-11(3)14(9-17)13-7-12(18-4)5-6-15(13)16/h5-7,9-10H,8H2,1-4H3

InChI Key

CPFXZNFQSHAFJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC(C)C)C=CC(=C2)OC)C=O

Origin of Product

United States

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